molecular formula C9H9ClO2S B13444509 4-Ethenylbenzenemethanesulfonyl Chloride

4-Ethenylbenzenemethanesulfonyl Chloride

Cat. No.: B13444509
M. Wt: 216.68 g/mol
InChI Key: XGASBMPNSZVUOS-UHFFFAOYSA-N
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Description

4-Ethenylbenzenemethanesulfonyl Chloride is an organic compound with the molecular formula C9H9ClO2S. It is a derivative of benzenesulfonyl chloride, where the benzene ring is substituted with an ethenyl group and a methanesulfonyl chloride group. This compound is used in various chemical reactions and has applications in different fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Ethenylbenzenemethanesulfonyl Chloride can be synthesized through several methods. One common method involves the reaction of 4-ethenylbenzenesulfonic acid with thionyl chloride. The reaction is typically carried out under reflux conditions, where thionyl chloride acts as a chlorinating agent, converting the sulfonic acid group to a sulfonyl chloride group.

Another method involves the use of phosphorus pentachloride or phosphorus oxychloride as chlorinating agents. These reactions are also carried out under reflux conditions, and the resulting product is purified through distillation under reduced pressure .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale chlorination processes. The use of continuous flow reactors and automated systems ensures high yield and purity of the final product. The reaction conditions are carefully controlled to optimize the conversion of the starting materials to the desired sulfonyl chloride compound.

Chemical Reactions Analysis

Types of Reactions

4-Ethenylbenzenemethanesulfonyl Chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Thionyl Chloride: Used for chlorination reactions.

    Phosphorus Pentachloride: Another chlorinating agent.

    Hydrogen Gas: Used in hydrogenation reactions.

    Borane: Used in hydroboration reactions.

Major Products Formed

    Sulfonamides: Formed from substitution reactions with amines.

    Sulfonate Esters: Formed from substitution reactions with alcohols.

    Alkyl Derivatives: Formed from addition reactions involving the ethenyl group.

Mechanism of Action

The mechanism of action of 4-Ethenylbenzenemethanesulfonyl Chloride involves its reactivity as a sulfonylating agent. The sulfonyl chloride group is highly electrophilic, allowing it to react with nucleophiles, such as amines and alcohols, to form sulfonamide and sulfonate ester derivatives. These reactions typically proceed through a nucleophilic substitution mechanism, where the nucleophile attacks the sulfur atom, displacing the chloride ion .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Ethenylbenzenemethanesulfonyl Chloride is unique due to the presence of both an ethenyl group and a sulfonyl chloride group. This dual functionality allows it to participate in a wider range of chemical reactions compared to its analogs. The ethenyl group provides additional reactivity in addition reactions, while the sulfonyl chloride group enables sulfonylation reactions, making it a versatile compound in synthetic chemistry .

Properties

Molecular Formula

C9H9ClO2S

Molecular Weight

216.68 g/mol

IUPAC Name

(4-ethenylphenyl)methanesulfonyl chloride

InChI

InChI=1S/C9H9ClO2S/c1-2-8-3-5-9(6-4-8)7-13(10,11)12/h2-6H,1,7H2

InChI Key

XGASBMPNSZVUOS-UHFFFAOYSA-N

Canonical SMILES

C=CC1=CC=C(C=C1)CS(=O)(=O)Cl

Origin of Product

United States

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